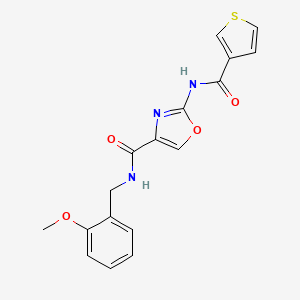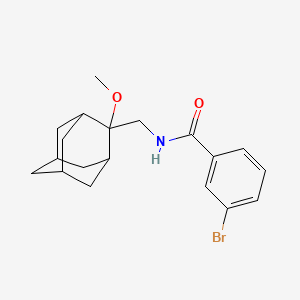
Methyl 3-(piperidin-2-yl)benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is a chemical compound with the molecular formula C13H17NO2.ClH . It has a molecular weight of 255.74 .
Molecular Structure Analysis
The InChI code for “Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is 1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3-(piperidin-2-yl)benzoate hydrochloride” is a solid compound . It has a molecular weight of 255.74 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Piperidine derivatives, including Methyl 3-(piperidin-2-yl)benzoate hydrochloride, serve as crucial building blocks in drug development. Researchers explore their potential as pharmacophores due to their structural diversity and biological activity. The compound’s piperidine ring can be modified to create novel drug candidates with improved efficacy, selectivity, and reduced side effects .
Spiropiperidines in Organic Synthesis
Spiropiperidines, a class of piperidine derivatives, have gained attention for their unique three-dimensional structures. Researchers use them as intermediates in the synthesis of complex natural products and bioactive compounds. Methyl 3-(piperidin-2-yl)benzoate hydrochloride could serve as a valuable precursor for spiropiperidine-based molecules .
Condensed Piperidines: Bridging Rings
Condensed piperidines, which involve fusing the piperidine ring with other heterocycles, offer exciting prospects. These compounds often exhibit enhanced biological activity. Investigating the reactivity of Methyl 3-(piperidin-2-yl)benzoate hydrochloride in ring-fusion reactions could lead to novel scaffolds for drug discovery .
Piperidinones: Versatile Building Blocks
Piperidinones, characterized by a ketone group on the piperidine ring, find applications in medicinal chemistry and materials science. Researchers have used them to construct metal complexes for organic light-emitting diodes (OLEDs). Methyl 3-(piperidin-2-yl)benzoate hydrochloride, with its 1,3-diketone motif, could contribute to such ligand design .
Multicomponent Reactions
Efficient synthetic methods are essential for accessing diverse piperidine derivatives. Multicomponent reactions (MCRs) allow the rapid assembly of complex molecules from simple starting materials. Researchers can explore Methyl 3-(piperidin-2-yl)benzoate hydrochloride in MCRs to create structurally diverse piperidines .
Biological Evaluation and Pharmacological Activity
Understanding the biological effects of piperidine-containing compounds is crucial. Researchers evaluate their pharmacological activity, including interactions with receptors, enzymes, and cellular pathways. Methyl 3-(piperidin-2-yl)benzoate hydrochloride could undergo biological testing to assess its potential as a therapeutic agent .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-piperidin-2-ylbenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12;/h4-6,9,12,14H,2-3,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZABVTYQZJYCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(piperidin-2-yl)benzoate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2643208.png)
![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)





![2-Naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2643217.png)